1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
503605-58-1 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
10-oxa-5-azatricyclo[5.4.0.02,5]undeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C9H7NO/c1-3-10-5-7-2-4-11-6-8(7)9(1)10/h1-5H,6H2 |
InChI Key |
QOMNHGRIAYEFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CN3C=C2C=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for the 1h Azeto 1,2 a Pyrano 3,4 C Pyrrole Skeleton
Retrosynthetic Analysis of the 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole Core
A retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors. This process helps to identify key bond disconnections and strategic intermediates.
The azetidine (B1206935) ring, being the most strained component of the tetracyclic system, is a logical starting point for disconnection. Two primary strategies can be envisioned:
Disconnection of a C-N Bond: A primary disconnection can be made at one of the C-N bonds of the azetidine ring. This leads back to a tricyclic pyrrolo[3',4':5,6]pyrano[3,2-b]pyrrole precursor containing a side chain with a suitable leaving group and a nucleophilic nitrogen. An intramolecular nucleophilic substitution would then form the final azetidine ring.
[2+2] Cycloaddition: A more convergent approach involves a formal [2+2] cycloaddition. This strategy would disconnect the azetidine ring across two carbon-carbon or carbon-nitrogen bonds, potentially leading back to a pyrrole-pyran fused system and a two-atom component. However, controlling the regio- and stereoselectivity of such cycloadditions on a complex substrate can be challenging.
The central pyran ring can be disconnected through several established methods for pyran annulation. A key strategy would be an intramolecular hetero-Diels-Alder reaction. In this scenario, a pyrrole (B145914) precursor bearing a diene and a dienophile tethered by the nitrogen atom could undergo cyclization to form the fused pyran and pyrrole rings simultaneously.
Alternatively, the pyran ring can be formed via the cyclization of a linear precursor. This involves disconnecting one of the C-O bonds, leading to a pyrrole derivative with a hydroxyketone or a hydroxy-alkyne functionality. Acid- or base-catalyzed intramolecular cyclization would then forge the pyran ring. This approach is analogous to syntheses of other pyran-fused systems, such as pyrano[2,3-f]chromenes. nih.gov
The pyrrole ring, being aromatic, offers several robust disconnection strategies based on classical and modern synthetic methods.
Paal-Knorr Type Synthesis: Disconnecting the pyrrole ring via a Paal-Knorr approach would lead to a 1,4-dicarbonyl compound. In the context of the fused system, this would require a precursor already containing the pyran and azetidine rings, which might be synthetically complex.
Van Leusen or Barton-Zard Reactions: Modern methods such as the Van Leusen reaction, using tosylmethyl isocyanide (TosMIC), allow for the construction of the pyrrole ring from an α,β-unsaturated carbonyl compound (an enone) and an isocyanide. nih.gov This is a powerful strategy for forming substituted pyrroles. Similarly, the Barton-Zard reaction could construct the pyrrole ring from a nitro-olefin and an isocyanoacetate.
Domino Approaches: Many efficient syntheses of fused pyrroles rely on domino or cascade reactions, where multiple bonds and rings are formed in a single operation from simple starting materials. nih.gov This often involves the reaction of enaminones or other reactive intermediates. nih.govnih.gov
Targeted Total Synthesis Approaches
Based on the retrosynthetic analysis, several forward synthetic strategies can be proposed. Modern synthetic methods that prioritize step- and atom-economy, such as multi-component and domino reactions, are particularly attractive for constructing complex scaffolds like this compound.
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step from three or more starting materials. rsc.orgrug.nl A hypothetical MCR for the this compound core could involve the combination of three key fragments that assemble into the fused pyrrole-pyran system, which can then be further elaborated to form the azetidine ring.
One plausible MCR could involve an initial Ugi-type reaction, which is known for its ability to rapidly generate complex scaffolds. rug.nl A proposed three-component reaction is outlined below.
Table 1: Proposed Multi-Component Reaction Strategy
| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |
|---|---|---|---|
| An amino-aldehyde | A β-ketoester | An isocyanide | A highly functionalized dihydropyrrole-pyranone intermediate |
This intermediate would then undergo subsequent cyclization and aromatization steps to yield the fused pyrrolo-pyran core, followed by the formation of the azetidine ring.
Domino and cascade reactions offer an elegant and efficient pathway to complex molecules by orchestrating multiple bond-forming events in a single pot. nih.govresearchgate.net A potential domino sequence for the synthesis of the this compound skeleton could start from a carefully designed linear precursor.
This strategy could involve an initial intramolecular Michael addition to form a cyclic intermediate, which then triggers a cascade of cyclizations and condensations. Such sequences are known to be effective in the synthesis of other fused nitrogen heterocycles like pyrrolo[1,2-a]pyrazines. nih.govresearchgate.net
Table 2: Proposed Domino Reaction Sequence
| Starting Material | Key Transformation Steps | Final Core Structure |
|---|---|---|
| A linear precursor with alkyne, amine, and ester functionalities | 1. Intramolecular hydroamination 2. Michael addition 3. Aldol condensation/cyclization 4. Intramolecular N-alkylation | This compound |
Cycloaddition Strategies for Ring Formation
Cycloaddition reactions are powerful tools in organic synthesis where two or more unsaturated molecules react to form a cyclic adduct, constructing multiple bonds in a single step.
The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings, including the pyrrole and azetidine moieties. mdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile. In the context of pyrrole synthesis, azomethine ylides are common 1,3-dipoles. These can be generated in situ from various precursors, such as α-amino acids or N-substituted imines. frontiersin.orgresearchgate.net For instance, a direct and facile synthesis of multi-substituted pyrroles has been developed via a silver acetate-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, yielding the desired products in moderate to high yields. rsc.org
Another powerful strategy is the intramolecular nitrile oxide cycloaddition (INOC) reaction, which can provide routes to isoxazoles or isoxazolines fused to other rings. mdpi.com Nitrile oxides, typically generated in situ from aldoximes using oxidants like sodium hypochlorite, can undergo cycloaddition to form the heterocyclic core. mdpi.com While not directly forming a pyrrole, the principles are fundamental to five-membered ring synthesis. The choice of solvent can be critical, with fluorinated solvents like 2,2,2-trifluoroethanol (B45653) sometimes offering superior yields and shorter reaction times. frontiersin.org
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Resulting Ring System | Reference(s) |
| Azomethine Ylides (from L-phenylalanine and isatins) | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF4] (ionic liquid) | Dispirooxindolopyrrolidines | frontiersin.org |
| Azomethine Ylides | Ynones | AgOAc | Multi-substituted pyrroles | rsc.org |
| Nitrile Oxides (from aldoximes) | Alkene (intramolecular) | aq. NaOCl, DCM | Fused Isoxazolines | mdpi.com |
| 2H-Azirines | Activated Alkynes | 9-mesityl-10-methyl-acridinium perchlorate, visible light | Polysubstituted pyrroles | frontiersin.org |
The hetero-Diels-Alder (HDA) reaction is a variant of the Diels-Alder reaction and a cornerstone in the synthesis of six-membered heterocycles like pyran. nih.gov This [4+2] cycloaddition involves a diene reacting with a heterodienophile, which contains a heteroatom (in this case, oxygen). Functionalized α,β-unsaturated carbonyl compounds often serve as the heterodienes.
For example, cycloadditions of compounds like 3-aryl-2-benzoyl-2-propenenitriles with a dienophile such as N-vinyl-2-oxazolidinone can proceed with regio- and diastereoselectivity to yield dihydro-2H-pyrans. rsc.org Similarly, the reaction of in situ-generated azoalkenes (heterodienes) with thioketones (heterodienophiles) provides a regioselective route to 1,3,4-thiadiazine derivatives, illustrating the versatility of HDA reactions. mdpi.com A one-pot synthesis strategy can combine a hetero-Diels-Alder reaction between nitroso dienophiles and 1,3-dienes to form an intermediate, which is then converted to a highly functionalized pyrrole using a copper catalyst. rsc.org
| Diene / Heterodiene | Dienophile / Heterodienophile | Product Type | Reference(s) |
| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | Dihydro-2H-pyrans | rsc.org |
| 3-(2-Nitrophenyl)-5-bromo-α-pyrone | Silyl vinyl ether | Bicyclolactone (pyran precursor) | nih.gov |
| Nitroso dienophiles | 1,3-Dienes | 3,6-Dihydro-1,2-oxazines | rsc.org |
| Azoalkenes | Thioketones | 1,3,4-Thiadiazines | mdpi.com |
Transition Metal-Catalyzed Cyclizations in Heterocyclic Synthesis
Transition metal catalysis offers powerful and selective methods for synthesizing complex organic molecules and heterocyclic systems. Catalysts based on metals like palladium, rhodium, and zinc are frequently employed to construct ring systems from acyclic precursors. organic-chemistry.org
For instance, a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles can be synthesized at room temperature from dienyl azides using catalytic amounts of zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org This method is efficient, proceeds under mild conditions, and tolerates a variety of functional groups. organic-chemistry.org Copper catalysis is also prominent; highly functionalized pyrroles can be effectively synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org These methods represent valuable additions to the synthetic toolbox for creating substituted pyrroles, a key component of the target scaffold. organic-chemistry.org
| Catalyst | Substrate | Product | Key Feature | Reference(s) |
| Zinc Iodide (ZnI2) or Rhodium Perfluorobutyrate | Dienyl Azides | 2,5-Disubstituted and 2,4,5-Trisubstituted Pyrroles | Mild, room temperature reaction | organic-chemistry.org |
| Copper on Carbon (Cu/C) | 3,6-Dihydro-1,2-oxazines | Highly Functionalized Pyrroles | Heterogeneous catalysis, neat conditions | rsc.org |
| Palladium Complexes | Various (e.g., enynes) | Complex Heterocycles | Cyclic Carbopalladation |
Ring-Closing Metathesis in Polycyclic Framework Assembly
Ring-closing metathesis (RCM) has become a widely used transformation for the synthesis of cyclic compounds, including nitrogen and oxygen heterocycles. orgsyn.org The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule, thereby closing a ring. orgsyn.orgorgsyn.org
This methodology is particularly effective for creating unsaturated rings like the 2,5-dihydro-1H-pyrrole (3-pyrroline) core. The RCM of N-Boc-diallylamine is a standard procedure to produce N-Boc-3-pyrroline, a valuable building block in organic synthesis. orgsyn.orgorgsyn.orgunimelb.edu.au The reaction can be performed in solvents like dichloromethane (B109758) or even under greener, continuous flow conditions using dimethyl carbonate as a solvent. orgsyn.orgrsc.org Similarly, RCM of prochiral oxaenediynes can yield substituted 3,6-dihydro-2H-pyrans, demonstrating its utility in forming the pyran ring system as well. beilstein-journals.org The efficiency of RCM allows for the assembly of key heterocyclic precursors needed for constructing more complex polycyclic frameworks. orgsyn.org
| Catalyst Type | Substrate | Product | Key Feature | Reference(s) |
| Grubbs' Catalyst (1st Gen) | N-Boc-diallylamine | N-Boc-3-pyrroline | Standard RCM for pyrroline (B1223166) synthesis | orgsyn.org |
| Ruthenium-based | Diallylamine derivatives | 2,5-Dihydro-1H-pyrrole-3-carboxylates | Continuous flow, green solvent (DMC) | rsc.org |
| Grubbs' Catalyst (1st Gen) | Prochiral oxaenediynes | 3,6-Dihydro-2H-pyrans | Chemoselective enyne metathesis | beilstein-journals.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Methodologies
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste and environmental impact. researchgate.net Solvent-free synthesis offers a promising alternative, often leading to safer processes, simpler execution, and higher yields. researchgate.netresearchgate.net
For the synthesis of related heterocyclic structures, such as pyrano[2,3-c]pyrazoles, one-pot solvent-free methods have been successfully developed. nih.gov These reactions can be performed by simply mixing the starting materials (e.g., ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and malononitrile) and heating them in the absence of any solvent. nih.gov This approach not only aligns with green chemistry principles but can also simplify the reaction workup and product isolation. Mechanochemistry, which involves inducing reactions by grinding solid reagents together, is another solvent-free technique that has been successfully applied to the synthesis of heterocyclic compounds like 2-phenylimidazo[1,2-α]pyridine. researchgate.net
| Reaction Type | Reactants | Conditions | Product | Reference(s) |
| Four-component reaction | Ethyl acetoacetate, hydrazine hydrate, aldehyde/ketone, malononitrile | Solvent-free, heating | Pyrano[2,3-c]pyrazoles | nih.gov |
| Multicomponent reaction | 1,4-Naphthoquinone, phenylamines | Solvent-free, silica (B1680970) gel support | Phenylaminonaphthoquinones | researchgate.net |
| Two-step synthesis | Acetophenone, N-bromosuccinimide; then 2-aminopyridine | Solvent-free, manual grinding (mechanochemistry) | 2-Phenylimidazo[1,2-α]pyridine | researchgate.net |
Microwave-Assisted Organic Synthesis of Fused Heterocycles
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. researchgate.netpensoft.net By utilizing microwave radiation, this technique facilitates rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. pensoft.netresearchgate.net The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction medium, a principle that has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyrroles and pyrans. benthamscience.compensoft.netat.ua
The application of MAOS is particularly beneficial for multicomponent reactions, where complex molecules are assembled in a single step from multiple starting materials. This approach enhances laboratory efficiency and aligns with green chemistry principles by minimizing energy consumption and solvent use. pensoft.net For instance, the Paal-Knorr condensation, a fundamental method for pyrrole synthesis, has been extensively adapted for microwave conditions, resulting in cleaner reactions with significantly higher yields in a fraction of the time required by conventional heating. pensoft.netpensoft.net Researchers have successfully synthesized various fused pyrrole and pyran derivatives using microwave irradiation, often achieving excellent yields in mere minutes. ijpsjournal.com
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Pyrano[4,5-C]pyrroles | Alkenyl aldehyde, Barbituric acid | Toluene, MW | 2 min | 80% | ijpsjournal.com |
| Ring-fused pyrrole | 1,3-diketone, Cyclic aniline | p-TSA, MW, 280°C | 10 min | 53% | ijpsjournal.com |
| 4H-Pyran derivatives | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate | [2-aemim][PF6]/Water, MW, 100°C | 1-4 min | Excellent | mdpi.com |
| Pyrazolo[3,4-b]pyridines | 5-aminopyrazole, Aldehyde, α-keto-nitriles | Acetic acid, MW | Shorter than conventional | Higher than conventional | mdpi.com |
| Pyrrole derivatives | Furan-2,5-dione, 3-phenylenediamine | Ethanol, MW, 130°C | 10 min | 83% | pensoft.net |
These examples underscore the power of microwave technology to accelerate the discovery and production of complex heterocyclic systems. The significant rate enhancements and improved yields make MAOS a compelling strategy for constructing scaffolds like the this compound skeleton. nih.gov
Photocatalytic and Electrochemical Synthetic Routes
In the quest for sustainable and novel synthetic pathways, photocatalysis and electrochemistry have gained prominence. These methods utilize light energy or electric current, respectively, to drive chemical transformations, often under mild conditions and without the need for harsh chemical reagents.
Photocatalytic Synthesis
Visible-light photocatalysis has become a powerful tool for the synthesis of heterocyclic compounds. thieme-connect.de This method often employs a photocatalyst that, upon absorbing light, initiates a reaction by transferring energy or an electron. It allows for the formation of radical intermediates under gentle conditions, enabling unique bond constructions. nih.gov The synthesis of functionalized pyrroles has been achieved through organo-photocatalytic methods, such as the formal [3+2] cycloaddition between 2H-azirines and various dipolarophiles. thieme-connect.de This strategy provides access to highly substituted pyrroles with excellent regioselectivity and high yields. thieme-connect.de Continuous flow photoreactors further enhance this methodology by ensuring uniform irradiation, accelerating reaction times, and improving process efficiency. nih.gov
Table 2: Examples of Photocatalytic Synthesis of Pyrrole Derivatives
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Tetrasubstituted pyrroles | 2H-Azirines, β-Substituted nitroalkenes | Organo-photocatalyst, Blue LED (450 nm) | 16 h | High | thieme-connect.de |
| Trisubstituted Δ¹-pyrrolines | 2H-Azirines, Enones | Photocatalyst, Blue LED (440 nm), Continuous flow | 30 min | 41-93% | nih.gov |
| Tetrasubstituted pyrroles | 2H-Azirines, Chalcones | Photocatalyst, Blue LED (440 nm), Continuous flow | - | 12-47% | nih.gov |
Electrochemical Synthesis
Organic electrosynthesis offers a green alternative to traditional redox reactions by replacing chemical oxidants and reductants with electricity. gre.ac.uk Reactions occur at the surface of an anode (oxidation) or a cathode (reduction), allowing for precise control over the reaction potential. gre.ac.uk This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For example, an efficient electrochemical method for creating 1,2,3-trisubstituted pyrroles involves a one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines. researchgate.net Similarly, the electrochemical C(sp³)–H functionalization has been used to synthesize pyrrolo[1,2-a]quinoxalines, demonstrating high atom economy and scalability. rsc.org The synthesis of a large, thiophene-containing cyclo researchgate.netpyrrole has also been accomplished using a mild electrochemical oxidative procedure, highlighting the method's utility in constructing complex macrocycles. researchgate.net
Table 3: Examples of Electrochemical Synthesis of Fused Heterocycles
| Product Type | Reactants | Key Features | Yield (%) | Reference |
| 1,2,3-Trisubstituted pyrroles | β-dicarbonyl compounds, Aldehydes, Amines | One-pot, three-component reaction | Good to excellent | researchgate.net |
| Pyrrolo[1,2-a]quinoxalines | Functionalized quinoxalines | Iodine-mediated C(sp³)–H cyclization | Good to excellent | rsc.org |
| CN-substituted imidazo[1,5-a]pyridines | Pyridine-2-carboxaldehydes, Amines, NH4SCN | Cascade process, NH4SCN as cyanating agent | - | rsc.org |
| Thiophene-containing Cyclo researchgate.netpyrrole | Thiophene-containing terpyrrole precursor | Mild oxidative coupling | - | researchgate.net |
Biomass-Derived Catalysts and Sustainable Reagents
A cornerstone of green chemistry is the use of renewable feedstocks and environmentally benign catalysts. The synthesis of heterocyclic compounds is increasingly benefiting from this paradigm shift, with biomass-derived reagents and novel nanocatalysts paving the way for more sustainable processes.
One innovative approach involves using 3-hydroxy-2-pyrones, which can be prepared from renewable sources, as masked 1,4-dicarbonyl compounds. polimi.it These pyrones react efficiently with primary amines under solvent-free conditions or in aqueous solutions to form N-substituted pyrrole carboxylic acid derivatives, exemplifying a sustainable Paal-Knorr-type synthesis. polimi.it This method avoids the often-problematic synthesis of substituted 1,4-diketones from petrochemical sources. polimi.it
Furthermore, the development of advanced, reusable catalysts is crucial for sustainable synthesis. Bimetallic nanocatalysts, for example, have shown high efficacy in multicomponent reactions. A mesoporous catalyst containing silver and copper (Ag/CuO@MCM-48) has been fabricated and used for the one-pot synthesis of novel pyran-pyrrole hybrids. researchgate.net This catalyst facilitates the reaction between malononitrile, a pyrrole-containing oxopropanenitrile, and various aromatic aldehydes, producing the desired fused heterocycles in excellent yields and with very short reaction times. researchgate.net The catalyst's high surface area and potential for recycling make it an attractive option for green industrial applications. researchgate.net
Table 4: Examples of Syntheses Using Sustainable Reagents and Catalysts
| Product Type | Reagents/Catalyst | Key Features | Reaction Time | Yield (%) | Reference |
| N-Alkyl-pyrrolecarboxylic acids | 3-Hydroxy-2-pyrones, Primary amines | Biomass-derived reagent, solvent-free or aqueous conditions | - | Good to high | polimi.it |
| Dihydropyrrolepyrazinones | 3-Hydroxy-2-pyrones, Ethylenediamine | Biomass-derived reagent, sustainable conditions | - | High | polimi.it |
| Pyran-pyrrole hybrids | Malononitrile, 3-(1-methyl-1-H-pyrrol-2-yl)-3-oxopropanenitrile, Aromatic aldehydes | Ag@CuO@MCM-48 bimetallic mesoporous catalyst | 5-10 min | 88-97% | researchgate.net |
Mechanistic Investigations of 1h Azeto 1,2 a Pyrano 3,4 C Pyrrole Formation and Transformations
Detailed Reaction Mechanism Elucidation for Ring Construction
Bond Formation Processes in Azetidine (B1206935) Ring Closure
The formation of the four-membered azetidine ring is a critical and often challenging step in the synthesis of the target scaffold. Azetidines possess considerable ring strain, which influences their synthesis and reactivity. rsc.org One common strategy for azetidine ring closure is through intramolecular cyclization reactions. For instance, intramolecular C-N bond formation can be facilitated by transition metal catalysis. In a related context, the synthesis of azetidine-fused 1,4-diazepine derivatives has been achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular C-N bond formation reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This highlights the utility of copper-catalyzed cross-coupling reactions in constructing strained ring systems.
Another powerful method for azetidine synthesis is the [2+2] photocycloaddition. For example, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to yield azetidines. rsc.org While not directly applied to the 1H-Azeto[1,2-a]pyrano[3,4-c]pyrrole system in the reviewed literature, this photochemical approach represents a potential pathway for constructing the azetidine moiety. The reactivity of the azetidine ring is also a key consideration. The inherent ring strain makes it susceptible to ring-opening reactions, which can be a desirable feature for further functionalization. rsc.orgmdpi.com
Electrophilic and Nucleophilic Pathways in Pyran Ring Assembly
The construction of the pyran ring within the this compound structure can proceed through various electrophilic and nucleophilic pathways. A common approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of pyrano[3,4-c]pyrrole derivatives has been achieved through the intramolecular cyclization involving vicinal cyano and carboxamide groups on a pyran ring. researchgate.net
Cascade reactions offer an efficient route to pyran ring formation. A notable example is the diastereoselective formation of pyrano[3,4-c]pyrroles from the adducts of tetracyanoethylene (B109619) and ketones in the presence of an aldehyde, catalyzed by acetic acid. researchgate.net The reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has also been studied, where the direction of the reaction depends on the nucleophile used. beilstein-journals.org While aliphatic amines lead to products with an exocyclic enamine moiety, dinucleophiles can induce recyclization through the opening of the furan (B31954) ring. beilstein-journals.org
Aromatization and Tautomerization Mechanisms in Pyrrole (B145914) Formation
The final step in constructing the pyrrole ring often involves an aromatization process. Pyrrole's aromatic character stems from the delocalization of the nitrogen lone pair into the five-membered ring, creating a 4n+2 π-electron system. wikipedia.org Several synthetic methods for pyrroles conclude with a tautomerization step to achieve the stable aromatic ring. For example, in the Van Leusen reaction, a 5-endo cyclization is followed by the elimination of a tosyl group and subsequent tautomerization to form the pyrrole. wikipedia.org Similarly, the Barton-Zard synthesis involves the elimination of a nitro group followed by tautomerization. wikipedia.org
In some syntheses, the aromatization is a distinct step. For instance, a gold-catalyzed hydroamination of electron-deficient alkynes with α-amino ketones is proposed to proceed through a series of deprotonations leading to aromatization. nih.gov Another example involves the formation of a 3-methylene-2,3-dihydropyrrole intermediate, which then undergoes a 1,3-H shift to afford the aromatic pyrrole. nih.gov The Paal-Knorr pyrrole synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization and dehydration to yield the aromatic pyrrole. organic-chemistry.org
Stereochemical Outcomes and Diastereoselective Control in Synthesis
The synthesis of complex molecules like this compound often generates multiple stereocenters, making stereochemical control a critical aspect of the synthetic strategy. Diastereoselective control is particularly important in cascade reactions where multiple bonds and rings are formed in a single operation.
For example, a cascade transformation of adducts of tetracyanoethylene and ketones with an aldehyde has been shown to lead to the diastereoselective formation of pyrano[3,4-c]pyrroles. researchgate.net The stereochemistry of the final product is determined by the relative orientation of substituents during the cyclization steps. Similarly, the intramolecular [4+2] cycloaddition reactions of cinnamylamides of ethenetricarboxylate can lead to chromeno[3,4-c]pyrrolidines with a specific trans configuration of substituents, as confirmed by X-ray structural analysis. researchgate.net
Exploration of Reactive Intermediates
The formation of this compound and related heterocyclic systems often proceeds through various reactive intermediates. Identifying and characterizing these intermediates is key to understanding the reaction mechanism.
In the synthesis of pyrroles, several types of intermediates have been proposed. For example, the reaction of 2H-azirines with enamines can lead to the formation of 2,3- and 3,4-dihydropyrroles as intermediates, which then aromatize upon acid treatment. In a copper(II)-catalyzed synthesis of pyrroles, a radical cation intermediate is proposed to form through a single electron transfer (SET) process. nih.gov This is followed by the formation of a carbocation and subsequent intramolecular cyclization to generate an iminium ion. nih.gov
In the context of pyran ring formation, the reaction of 2H-furo[3,2-b]pyran-2-ones with amines is suggested to proceed through a hemiaminal intermediate, which then dehydrates to form an enamine. beilstein-journals.org In certain multicomponent reactions leading to pyrrolo[3,4-c]quinoline-1,3-diones, a Knoevenagel-type condensation product is proposed as a key Michael acceptor intermediate. nih.gov
Photomediated Transformations and Ring Contractions
Photochemical reactions can provide unique pathways for the synthesis and transformation of heterocyclic compounds. Photomediated transformations, such as [2+2] photocycloadditions, are powerful tools for constructing strained ring systems like azetidines. rsc.org
While specific photomediated transformations of the this compound scaffold are not extensively documented in the provided context, the known reactivity of related systems suggests potential pathways. For instance, photochemical cleavage of the C-C bond in 2H-azirines is a known method for generating intermediates that can react with alkynes to form 2H-pyrroles. Ring contraction reactions, while not directly photomediated in the examples, are also a known transformation pathway for related heterocyclic systems. For example, α-carbonyl-azetidines can be synthesized by the ring contraction of 2-pyrrolidinones. rsc.org
Theoretical and Computational Chemistry of 1h Azeto 1,2 a Pyrano 3,4 C Pyrrole
Quantum Chemical Studies on Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic nature of 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole. The PubChem database lists several computed properties for this molecule, which are derived from computational models. nih.gov These calculations provide a first glimpse into the molecule's characteristics.
The aromaticity of the pyrrole (B145914) ring within the fused system is a key feature. In a simple pyrrole molecule, the nitrogen atom becomes sp² hybridized, and its lone pair of electrons occupies a p orbital, contributing to the aromatic sextet of six pi electrons. libretexts.org For the fused this compound system, computational methods like Density Functional Theory (DFT) are employed to calculate the electron distribution and magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS), to quantify the aromatic character of each ring in the fused structure. Studies on related pyrrole-containing fused systems have demonstrated that the degree of aromaticity can be significantly influenced by the nature of the fused rings.
Table 1: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇NO | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem |
| IUPAC Name | 10-oxa-5-azatricyclo[5.4.0.0²,⁵]undeca-1,3,6,8-tetraene | PubChem |
| InChI Key | ULVRTXADLJWALE-UHFFFAOYSA-N | PubChem |
| CAS Number | 503605-58-1 | PubChem |
| XLogP3-AA (Lipophilicity) | 0.3 | PubChem |
This table is generated based on data available from the PubChem database, which is computationally derived. nih.gov
Conformational Analysis and Energetic Landscapes
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The fusion of the azeto, pyrano, and pyrrole rings introduces significant conformational constraints. Theoretical calculations can map the potential energy surface (PES) of the molecule to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.
While specific studies on the conformational landscape of this compound are not widely published, the methodologies are well-established. For instance, quantum chemical calculations on other heterocyclic systems have successfully revealed how substituents and ring fusion affect the preferred molecular geometry. Such analyses for this compound would clarify the planarity of the system and the puckering of the non-aromatic portions of the fused rings, which are critical determinants of its chemical behavior and potential for molecular recognition.
Prediction of Reactivity and Regioselectivity
Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For this compound, understanding where reactions are most likely to occur is key to its synthetic manipulation. Methods like Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict sites susceptible to electrophilic and nucleophilic attack, respectively.
Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual guide to the charge distribution, highlighting electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). In related pyrrolo[1,2-a]quinoxalines, computational analysis has been used to determine key factors governing productivity and regioselectivity in their synthesis. researchgate.net Similar studies on this compound would be invaluable for designing effective synthetic routes.
Computational Analysis of Reaction Pathways and Transition States
The synthesis and transformation of complex molecules like this compound involve multi-step reaction pathways. Computational analysis allows for the detailed exploration of these pathways, providing insights that are often difficult to obtain experimentally. arxiv.org By modeling potential reaction mechanisms, researchers can identify intermediates and, crucially, locate the transition state (TS) for each elementary step. The transition state is the highest energy point along a reaction coordinate and determines the activation energy of the reaction.
Techniques such as DFT are used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.net Vibrational frequency calculations are then performed to confirm that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net Following the reaction pathway downhill from the transition state in both directions, using an Intrinsic Reaction Coordinate (IRC) calculation, ensures that the located TS correctly connects the intended reactant and product. researchgate.net This level of detailed analysis has been applied to understand the synthesis of various pyrrole derivatives, clarifying reaction progress and stereoselectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and molecular flexibility over time. nih.gov
For a molecule like this compound, MD simulations can be used to extensively sample its conformational space, potentially revealing important, low-energy conformations that might be missed by static calculations alone. This is particularly important for understanding how the molecule might interact with other molecules, such as biological macromolecules or solvent. In studies of other complex heterocyclic systems, MD simulations have been crucial for analyzing the stability of molecular docking poses and observing minor conformational changes and fluctuations over time. nih.gov
Derivatization and Functionalization of the 1h Azeto 1,2 a Pyrano 3,4 C Pyrrole Scaffold
Regioselective Functionalization Strategies
The distinct reactivity of each constituent ring system—pyrrole (B145914), azetidine (B1206935), and dihydropyran—allows for a high degree of control in the introduction of new functional groups.
Electrophilic Aromatic Substitution on the Pyrrole Moiety
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. bohrium.comstackexchange.comslideshare.netonlineorganicchemistrytutor.com The lone pair of the nitrogen atom is delocalized across the five-membered ring, increasing the electron density at the carbon atoms and rendering it more reactive than benzene. onlineorganicchemistrytutor.com In fused pyrrole systems, the regioselectivity of electrophilic attack is governed by the electronic effects of the fused rings and the stability of the resulting cationic intermediate (sigma complex).
Hypothetical electrophilic substitution reactions on the pyrrole moiety are presented below, illustrating the potential for introducing a variety of functional groups.
| Electrophilic Reagent | Expected Product | Notes |
| N-Bromosuccinimide (NBS) | Bromo-substituted derivative | Halogenation provides a handle for further cross-coupling reactions. |
| Acetic Anhydride/Lewis Acid | Acetyl-substituted derivative | Friedel-Crafts acylation introduces a ketone functionality. |
| Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-substituted derivative | Nitration can be followed by reduction to an amino group. |
| Sulfur Trioxide/Pyridine | Sulfonyl-substituted derivative | Sulfonation introduces a sulfonic acid group or a derivative thereof. |
It is important to note that the reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions on the more sensitive azetidine and dihydropyran rings.
Functionalization of the Azetidine and Pyran Rings
The azetidine and dihydropyran rings offer additional sites for functionalization, distinct from the aromatic chemistry of the pyrrole moiety.
The azetidine ring , being a strained four-membered heterocycle, possesses unique reactivity. rsc.org The nitrogen atom of the azetidine can be a target for functionalization. For instance, N-acylation, N-alkylation, or N-sulfonylation could be achieved, provided the nitrogen is a secondary amine in the parent scaffold. researchgate.netnih.gov Such modifications can significantly impact the three-dimensional structure and polarity of the molecule. Furthermore, the azetidine ring can serve as a directing group for ortho-lithiation of adjacent aromatic rings, a strategy that could be explored if an aryl substituent were present on the azetidine. nih.govlookchem.com
The dihydropyran ring contains a C=C double bond, which is a prime site for a variety of chemical transformations. oist.jp For example, electrophilic addition reactions such as halogenation, hydrohalogenation, or epoxidation could be employed to introduce new functional groups. The allylic positions of the dihydropyran ring could also be targeted for radical substitution or oxidation. The development of organocatalytic methods for the functionalization of dihydropyrans allows for stereocontrolled modifications under mild conditions. oist.jp
Introduction of Diverse Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto a heterocyclic core. wikipedia.orgorganic-chemistry.orglibretexts.org To utilize these methods, the 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole scaffold would first need to be halogenated, most likely on the electron-rich pyrrole ring as described in section 5.1.1. The resulting halo-derivative can then be used in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated scaffold with a boronic acid or ester to form a C-C bond. mdpi.comnih.govacs.orgorganic-chemistry.org This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the halogenated scaffold with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This is a key method for introducing diverse amine functionalities.
Sonogashira Coupling: This reaction couples the halogenated scaffold with a terminal alkyne to form a C-C triple bond. organic-chemistry.orgresearchgate.netwikipedia.orgnih.govacs.org The resulting alkyne can be further elaborated.
A hypothetical reaction scheme for these cross-coupling reactions is presented below.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted derivative |
| Buchwald-Hartwig | Piperidine (B6355638) | Pd₂(dba)₃, XPhos, NaOtBu | Amino-substituted derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted derivative |
The choice of catalyst, ligand, base, and solvent would be critical for achieving high yields and would need to be empirically determined.
Ring Expansion and Contraction Reactions of Derived Systems
Modification of the core scaffold through ring expansion or contraction can lead to novel heterocyclic systems with potentially different biological activities.
Ring Contraction: It may be possible to induce a ring contraction of the dihydropyran ring. For instance, oxidative cleavage of the double bond to a dialdehyde, followed by an intramolecular reaction, could potentially lead to a furan-fused system. There are also precedents for the ring contraction of pyrrolidinones to azetidines, suggesting that under specific conditions, a similar transformation might be conceived for a lactam derivative of the pyran ring. acs.org
Ring Expansion: Conversely, the strained azetidine ring could be a substrate for ring expansion reactions. For example, reaction with specific reagents could lead to the formation of a larger pyrrolidine (B122466) or piperidine ring fused to the pyrano-pyrrole system. rsc.org Ring expansion of dihydrofurans to dihydropyranones has been reported, providing a conceptual basis for the expansion of the pyran ring itself to a seven-membered oxepine ring under suitable conditions. nih.gov
These transformations are more speculative and would require significant methodological development.
Chemical Transformations for Diversification and Library Synthesis
The development of a robust synthetic route to the this compound core would open the door to the creation of large, diverse chemical libraries for biological screening. Diversity-oriented synthesis (DOS) strategies could be employed to rapidly generate a multitude of analogs. nih.govupo.escam.ac.uk
Multicomponent Reactions (MCRs): One powerful approach for library synthesis is the use of MCRs. bohrium.comrsc.orgorientjchem.orgorientjchem.orgmdpi.com If the core scaffold can be assembled through an MCR, varying the individual components would allow for the rapid generation of a diverse set of products. For example, a hypothetical MCR could involve a pyrrole derivative, an azetidine precursor, and a pyran-forming component.
Parallel Synthesis: Following the functionalization strategies outlined above, parallel synthesis techniques could be used to create libraries of derivatives. For instance, a common halogenated intermediate could be reacted with a diverse set of boronic acids in a Suzuki-Miyaura coupling array to produce a library of aryl-substituted compounds.
The table below outlines a hypothetical approach to library synthesis based on a common intermediate.
| Common Intermediate | Reaction Type | Diverse Reagents | Library of Products |
| Bromo-1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole | Suzuki-Miyaura Coupling | Array of boronic acids | Aryl-substituted library |
| Bromo-1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole | Buchwald-Hartwig Amination | Array of primary/secondary amines | Amino-substituted library |
| Bromo-1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole | Sonogashira Coupling | Array of terminal alkynes | Alkynyl-substituted library |
Through the systematic application of these derivatization and diversification strategies, the chemical space around the this compound scaffold can be thoroughly explored, paving the way for the discovery of novel compounds with valuable properties.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution NMR Spectroscopy for Complex Fused Systems
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic molecules. For a complex, fused system like 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the chemical shifts and establishing the connectivity of all atoms in the molecule.
Two-dimensional NMR techniques are paramount in deciphering the intricate proton and carbon framework of fused heterocyclic systems.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the this compound system, COSY would be instrumental in identifying adjacent protons, for instance, within the pyrrole (B145914), pyran, and azeto rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the ¹³C chemical shifts based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the fused ring system by identifying correlations between protons on one ring and carbons on an adjacent ring. For example, correlations between protons on the pyrrole ring and carbons in the pyran ring would confirm the fusion pattern.
The expected ¹H and ¹³C NMR chemical shifts for the parent scaffold of this compound can be predicted based on the analysis of similar heterocyclic systems. The pyrrole moiety typically exhibits proton signals in the aromatic region, with the chemical shifts being influenced by the fused rings. ipb.pt
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 | 7.0 - 7.5 | d |
| H3 | 6.5 - 7.0 | d |
| H4 | 7.2 - 7.8 | s |
| H6 | 4.5 - 5.0 | t |
| H7 | 3.0 - 3.5 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 115 - 125 |
| C3 | 105 - 115 |
| C3a | 120 - 130 |
| C4 | 110 - 120 |
| C5a | 135 - 145 |
| C6 | 55 - 65 |
| C7 | 30 - 40 |
| C8a | 140 - 150 |
| C9 | 100 - 110 |
While solution-state NMR is the most common technique, solid-state NMR (ssNMR) can be a powerful tool for characterizing compounds that are poorly soluble or exist as crystalline solids. ssNMR can provide information about the molecular structure and packing in the solid state, which can be complementary to data obtained from single-crystal X-ray diffraction. For complex heterocyclic systems, ssNMR can help to resolve ambiguities that may arise from dynamic processes in solution.
Advanced Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. researchgate.net For this compound (C₉H₇NO), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. nih.gov
Tandem mass spectrometry (MS/MS) can be used to gain further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern can provide clues about the connectivity of the molecule and the stability of different substructures. The fragmentation of related pyranopyrazole systems has been studied, showing characteristic losses of small molecules like CO. researchgate.net A similar analysis of this compound would be expected to yield a fragmentation pattern consistent with its fused ring structure.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrano[2,3-c]pyrazoles |
1h Azeto 1,2 a Pyrano 3,4 C Pyrrole As a Chemical Scaffold
Design and Synthesis of Analogs for Structure-Activity Relationship Studies (General Chemical Interest)
There is no published research on the design or synthesis of analogs based on the 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole scaffold. Structure-activity relationship (SAR) studies are contingent on the initial synthesis of a parent compound and its derivatives, which have not been reported for this specific heterocyclic system.
For comparison, SAR studies on other heterocyclic scaffolds, such as pyrazole (B372694) and pyrrole (B145914) derivatives, demonstrate the type of research that would be necessary. Such studies typically involve the systematic modification of substituents on the core ring structure to evaluate their impact on chemical properties or biological activity. nih.govtdl.orgnih.gov For example, a SAR study on 2-aminopyrrole derivatives involved modifying side chains to optimize inhibitory potency against specific enzymes. nih.gov However, no such investigations have been conducted for the this compound core.
Potential as a Building Block for New Organic Materials (Non-Biological Applications)
No literature exists that describes the use of this compound as a building block for new organic materials. The potential of a chemical scaffold in materials science is typically explored after its successful synthesis and characterization. Research in this area would involve investigating its electronic, optical, or thermal properties and how it could be incorporated into polymers or other macromolecular structures. Without a synthetic route to the compound, these explorations have not been undertaken.
Integration into Complex Molecular Architectures
There are no documented instances of this compound being integrated into more complex molecular architectures. The synthesis of complex molecules containing novel scaffolds is a significant undertaking in organic chemistry. nih.govacs.orgnih.gov The development of methods to incorporate this specific, and likely challenging, fused-ring system into larger, multi-component structures has not been reported in the scientific literature.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Routes
Future research should focus on developing convergent and streamlined synthetic routes. Drawing parallels from the synthesis of related compounds like pyrrolo[1,2-a]pyrazines and pyrrolo[2,3-b]pyridines, several strategies could be envisioned:
Multicomponent Reactions (MCRs): The use of one-pot MCRs, which have been successfully employed for synthesizing various pyrano[2,3-c]pyrazole derivatives, could offer an efficient pathway. bohrium.com An MCR approach could potentially construct the core scaffold of 1H-Azeto[1,2-a]pyrano[3,4-c]pyrrole from simpler, readily available starting materials in a single, atom-economical step.
Intramolecular Cyclization Strategies: Step-wise approaches involving the initial construction of a substituted pyrrole (B145914) or pyran ring, followed by an intramolecular cyclization to form the fused azete ring, could be a viable route. The synthesis of pyrrolo[1,2-a]pyrazines often involves the cyclization of functionalized pyrrole precursors. nih.gov
Domino Reactions: A cascade or domino reaction sequence, initiated by a single event, could be designed to form the multiple rings of the target molecule in a highly efficient manner.
Exploration of these modern synthetic methods will be crucial for accessing this compound and its derivatives for further study.
Application of Machine Learning in Retrosynthesis and Reaction Prediction
Future research in this area would involve:
Retrosynthetic Analysis: AI platforms can analyze the target structure and propose disconnections based on vast databases of known chemical reactions. mit.edu These tools can be categorized into template-based, template-free, and semi-template-based methods. nih.gov By representing the molecule as a sequence (SMILES string) or a graph, machine learning models like sequence-to-sequence (Seq2Seq) or graph neural networks can suggest potential precursors. mit.eduillinois.edu
Reaction Outcome Prediction: Forward-prediction models can assess the viability of a proposed reaction step, predicting the major product and potential side products. This helps in refining the synthetic plan before any laboratory work is undertaken.
Pathway Optimization: Search algorithms, such as the Monte Carlo Tree Search (MCTS), can explore the vast network of possible synthetic routes to identify the most efficient and cost-effective pathway to the target molecule. nih.gov
Applying these computational tools could rapidly accelerate the discovery of a viable synthesis for this compound, bypassing the traditional trial-and-error approach.
| Research Area | Machine Learning Application | Potential Benefit |
| Retrosynthesis | Graph Neural Networks, Seq2Seq Models | Prediction of novel and viable synthetic routes from known reactions. mit.edunih.gov |
| Reaction Prediction | Transformer Models | Uncertainty-calibrated prediction of reaction outcomes and yields. nih.gov |
| Pathway Search | Monte Carlo Tree Search (MCTS) | Identification of the most optimal and efficient synthetic pathway. nih.gov |
Exploration of Unconventional Reactivity Pathways
The unique fusion of the electron-rich pyrrole ring with a pyran and a strained azete ring suggests that this compound may exhibit unconventional reactivity. Understanding these pathways is key to functionalizing the core scaffold and creating a library of derivatives.
Future investigations could explore:
Electrophilic Substitution: While pyrroles typically undergo electrophilic substitution, the influence of the fused pyran and azete rings could alter the regioselectivity of these reactions. Studies on the bromination of related pyrrolo[1,2-a]pyrazines have shown specific site selectivity that could be a model for this system. nih.gov
Metal-Catalyzed Cross-Coupling: The development of methods for introducing carbon-carbon and carbon-heteroatom bonds is essential. Pd-catalyzed coupling reactions, successfully used on pyrano[2,3-c]pyrazole triflates, could be adapted to functionalize the this compound core. ktu.edu
Ring-Opening Reactions: The strained four-membered azete ring might be susceptible to ring-opening reactions under specific thermal, photochemical, or catalytic conditions, providing access to entirely new molecular scaffolds.
Sustainable and Scalable Production Methodologies
For any compound to have a practical impact, its synthesis must be sustainable and scalable. This involves minimizing waste, avoiding harsh reagents, and using renewable resources where possible.
Future research should prioritize green chemistry principles:
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing the environmental impact. illinois.edu While specific enzymes for this scaffold are unknown, enzyme screening and engineering could lead to biocatalytic routes for key synthetic steps.
Eco-Friendly Solvents: Replacing traditional volatile organic solvents with water or other green alternatives would significantly improve the sustainability of the synthesis. The Paal-Knorr synthesis of N-alkyl pyrroles, for instance, can be performed in acid-base organic solvent mixtures or even aqueous mixtures. semanticscholar.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processes.
Advanced Characterization Beyond Standard Spectroscopies
Unambiguous structure determination is critical. While standard techniques like 1H and 13C NMR and mass spectrometry provide initial data, a complex fused system like this compound requires more advanced characterization.
Future work must include:
2D NMR Spectroscopy: Advanced NMR techniques are essential for confirming connectivity. For instance, ¹H-¹H NOESY experiments can confirm through-space proximity of protons, which was crucial in elucidating the structure of pyrano[2,3-c]pyrazole derivatives. ktu.edumdpi.com Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments will be needed to assign all carbon and proton signals definitively.
Single-Crystal X-ray Diffraction: This is the gold standard for structure elucidation, providing unequivocal proof of the molecular structure and stereochemistry. Obtaining suitable crystals of the parent compound or its derivatives will be a high-priority goal. mdpi.com
Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties (e.g., NMR chemical shifts), which can then be compared with experimental data to validate the proposed structure.
By pursuing these multifaceted research directions, the scientific community can systematically uncover the chemistry of this compound, paving the way for the potential discovery of new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the predominant synthetic strategies for constructing 1H-azeto[1,2-a]pyrano[3,4-c]pyrrole derivatives?
- Methodological Answer : The primary synthetic approaches include:
- Three-component bicyclizations : Metal-free reactions involving isocyanides, dialkyl acetylenedicarboxylates, and 3-aroylacrylic acids, yielding densely functionalized derivatives with high diastereoselectivity (>99:1 dr) .
- Cascade reactions : Utilizing tetracyanoethylene (TCNE) and ketones with aldehydes under acidic conditions to generate diastereoselective products via intermediate formation .
- Multi-step cyclizations : Transannulation of epoxides or annulation of cyclic substrates, though these often require metal catalysts and laborious workup .
- Key Considerations : Prioritize metal-free pathways for sustainability and substrate flexibility.
Q. How are pyrano[3,4-c]pyrrole products characterized to confirm their structural integrity?
- Methodological Answer : A combination of analytical techniques is critical:
- NMR spectroscopy : Assigns proton and carbon environments, with deuterium exchange experiments (e.g., D₂O) probing reactive hydrogen positions in intermediates .
- HRMS : Validates molecular formulas and functional group incorporation .
- X-ray diffraction : Resolves stereochemical ambiguities, as demonstrated for derivatives like 4b in crystallographic studies .
- Best Practice : Cross-validate data across techniques to address spectral overlaps or complex stereochemistry.
Advanced Research Questions
Q. What strategies address limitations in substrate scope for pyrano[3,4-c]pyrrole synthesis?
- Methodological Answer :
- Steric tolerance : Bulkier substrates (e.g., 1-adamantyl isocyanides) are accommodated in three-component bicyclizations without significant yield loss, enabling diverse functionalization .
- Electronic modulation : Electron-withdrawing groups (e.g., 4-bromophenyl) require optimized reaction conditions (e.g., prolonged reaction times) to maintain acceptable yields (e.g., 69% for 4w ) .
- Alternative pathways : Photocatalytic Kharasch-type cyclizations or multi-component reactions expand access to fused heterocycles under mild conditions .
Q. How can researchers resolve contradictions in proposed reaction mechanisms for diastereoselective formations?
- Methodological Answer :
- Mechanistic probes : Deuterium labeling (e.g., D₂O in bicyclizations) identifies proton-transfer steps and intermediates, as shown for 4a .
- Intermediate isolation : While pyran-4-carboxamide intermediates are rarely isolable, in situ monitoring (e.g., LC-MS) or computational modeling clarifies transient species .
- Kinetic vs. thermodynamic control : High dr (>99:1) in bicyclizations arises from preferential oxo-Diels–Alder cyclization of intermediate C over its isomer C’ .
- Critical Analysis : Conflicting reports on intermediate stability (e.g., C vs. C’ ) require reaction condition screens (e.g., temperature, acid strength) to validate dominant pathways.
Q. What experimental approaches optimize diastereoselectivity in pyrano[3,4-c]pyrrole syntheses?
- Methodological Answer :
- Solvent and catalyst tuning : Polar aprotic solvents (e.g., DCM) enhance dipolar interactions in bicyclizations, while acetic acid promotes cascade cyclizations via protonation equilibria .
- Thermodynamic steering : Prolonged reaction times favor cis-products (e.g., 4 ) over kinetic trans-products (e.g., 4’ ) in oxo-Diels–Alder steps .
- Chiral auxiliaries : Though underexplored, enantioselective routes could leverage chiral aldehydes or asymmetric catalysis, building on precedents for related heterocycles .
- Limitation : Achieving >99:1 dr often requires substrate-specific optimization, limiting universal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
